Compound Description: Leflunomide (1) is a novel immunosuppressive agent. Its active metabolite (2), known as teriflunomide, inhibits the enzyme dihydroorotate dehydrogenase (DHODH) []. This enzyme plays a crucial role in de novo pyrimidine biosynthesis, essential for cell growth and proliferation. Consequently, inhibiting DHODH exhibits immunosuppressive effects. Relevance: While Leflunomide and its metabolite are not structurally similar to the target compound, they highlight the biological relevance of targeting specific enzymes or pathways. Understanding the mechanism of action of related compounds can provide insights into potential therapeutic applications of the target compound.
Compound Description: This compound represents a promising DHODH inhibitor derived from structural modifications of Leflunomide's active metabolite []. It exhibits potent immunosuppressive activity in various animal models, including rat and mouse collagen (II)-induced arthritis. Importantly, compound (3) demonstrates a shorter half-life in humans compared to Leflunomide, indicating potentially improved pharmacokinetic properties. Relevance: The presence of the trifluoromethylphenyl group in both compound (3) and the target compound, 3-[1-(3-methyl-2-furoyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide, suggests a potential shared target or mechanism of action. Additionally, the exploration of structural analogues of compound (3) in the context of DHODH inhibition might offer valuable insights into optimizing the target compound's structure for enhanced activity or selectivity.
Flutamide
Compound Description: Flutamide is a nonsteroidal antiandrogen used in prostate cancer treatment []. It functions by blocking the action of androgens, male hormones that stimulate the growth of prostate cancer cells. Compound Description: Flutamide shares the trifluoromethylphenyl moiety with the target compound 3-[1-(3-methyl-2-furoyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide. This structural similarity might suggest some overlap in their biological targets or potential for cross-reactivity.
Compound Description: This compound is a newly identified N-oxidized metabolite of Flutamide found in human liver microsomes and urine of prostate cancer patients []. While its role in Flutamide's therapeutic or adverse effects is not fully elucidated, its discovery highlights the potential for the target compound to undergo similar metabolic transformations. Relevance: The identification of FLU-1-N-OH as a metabolite of Flutamide raises the question of whether 3-[1-(3-methyl-2-furoyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide, also containing the trifluoromethylphenyl group, might be metabolized similarly. Investigating potential metabolic pathways and metabolites of the target compound is crucial for understanding its pharmacokinetic profile, potential drug interactions, and toxicity.
Compound Description: This compound acts as a selective androgen receptor modulator (SARM) being investigated for potential use in hormonal male contraception []. Relevance: Similar to Flutamide, S-23 shares the trifluoromethylphenyl moiety with 3-[1-(3-methyl-2-furoyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide. Although their primary targets might differ, exploring potential off-target effects or interactions with androgen receptors is crucial.
Compound Description: Taranabant functions as a potent and selective cannabinoid-1 receptor (CB1R) inverse agonist, exhibiting potential as a treatment for obesity [, , ]. Relevance: Although Taranabant and the target compound possess some structural differences, they both contain the trifluoromethyl group attached to an aromatic ring. Exploring the pharmacological profiles of both compounds, particularly any potential interactions with CB1R, could be beneficial. This analysis might reveal shared or distinct mechanisms of action and potential therapeutic applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.